molecular formula C9H12N2O2 B13523497 Ethyl 3-amino-2-methylpyridine-4-carboxylate

Ethyl 3-amino-2-methylpyridine-4-carboxylate

Cat. No.: B13523497
M. Wt: 180.20 g/mol
InChI Key: NYEZDLFFKAOCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-methylpyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an ethyl ester group, an amino group, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-methylpyridine-4-carboxylate typically involves the reaction of 3-amino-2-methylpyridine with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column reactor can be employed to achieve high yields of the desired product with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-methylpyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2-methylpyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-methylpyridine-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylpyridine-3-carboxylate
  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
  • Ethyl 4-(4-methylpyridin-2-ylamino)piperidine-1-carboxylate

Uniqueness

Ethyl 3-amino-2-methylpyridine-4-carboxylate is unique due to the specific positioning of its functional groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 3-amino-2-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-11-6(2)8(7)10/h4-5H,3,10H2,1-2H3

InChI Key

NYEZDLFFKAOCOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.